molecular formula C16H22N2O B4765095 1-[4-(1-pyrrolidinylcarbonyl)phenyl]piperidine

1-[4-(1-pyrrolidinylcarbonyl)phenyl]piperidine

Cat. No. B4765095
M. Wt: 258.36 g/mol
InChI Key: BXIHDADQIUEHKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(1-pyrrolidinylcarbonyl)phenyl]piperidine, also known as CPP, is a chemical compound that has been extensively studied for its potential use in scientific research. CPP is a potent and selective blocker of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a critical role in synaptic plasticity and learning and memory processes.

Mechanism of Action

1-[4-(1-pyrrolidinylcarbonyl)phenyl]piperidine acts as a competitive antagonist of the NMDA receptor by binding to the receptor's ion channel pore and blocking the entry of calcium ions into the cell. This blockade of calcium influx leads to a reduction in synaptic plasticity and a decrease in the strength of synaptic transmission.
Biochemical and physiological effects:
1-[4-(1-pyrrolidinylcarbonyl)phenyl]piperidine has been shown to have a number of biochemical and physiological effects. For example, it has been shown to reduce the magnitude of long-term potentiation (LTP), which is a cellular model of learning and memory. It has also been shown to reduce the severity of seizures in animal models of epilepsy. Additionally, 1-[4-(1-pyrrolidinylcarbonyl)phenyl]piperidine has been shown to have neuroprotective effects in models of ischemia and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[4-(1-pyrrolidinylcarbonyl)phenyl]piperidine in lab experiments is its high potency and selectivity for the NMDA receptor. This allows for precise manipulation of NMDA receptor function without affecting other glutamate receptors. However, one limitation of using 1-[4-(1-pyrrolidinylcarbonyl)phenyl]piperidine is its relatively short half-life, which requires frequent dosing in experiments.

Future Directions

There are several future directions for research on 1-[4-(1-pyrrolidinylcarbonyl)phenyl]piperidine and NMDA receptors. One area of interest is the role of NMDA receptors in synaptic plasticity and learning and memory processes. Another area of interest is the role of NMDA receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, there is interest in developing more potent and selective NMDA receptor antagonists for use in scientific research and potentially as therapeutic agents for neurological disorders.

Scientific Research Applications

1-[4-(1-pyrrolidinylcarbonyl)phenyl]piperidine has been extensively used in scientific research to study the role of NMDA receptors in various physiological and pathological processes. For example, 1-[4-(1-pyrrolidinylcarbonyl)phenyl]piperidine has been used to investigate the role of NMDA receptors in synaptic plasticity, learning, and memory processes. It has also been used to study the role of NMDA receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(4-piperidin-1-ylphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c19-16(18-12-4-5-13-18)14-6-8-15(9-7-14)17-10-2-1-3-11-17/h6-9H,1-5,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIHDADQIUEHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Piperidin-1-yl)phenyl](pyrrolidin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.